1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound featuring a fluorophenyl group, an oxadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors under specific conditions, often involving dehydrating agents.
Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.
Incorporation of the Fluorophenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific reaction, but may include the use of catalysts, solvents, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-{3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one: Similar structure but with a different fluorophenyl substitution pattern.
1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one: Chlorine substitution instead of fluorine.
1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one: Methyl substitution instead of fluorine.
Uniqueness
The uniqueness of 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-2-14(21)20-8-4-6-12(10-20)16-18-15(19-22-16)11-5-3-7-13(17)9-11/h2-3,5,7,9,12H,1,4,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHNUEYSMCFRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC(=NO2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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